1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
“1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical compound. Its molecular formula is C7H8N4O3 .
Synthesis Analysis
The synthesis of similar compounds involves intramolecular cyclization based on previously synthesized chloroacetamides . The possibility of using these compounds in the synthesis of previously unknown 2-aminomethyloxazolo derivatives by nucleophilic substitution with various amines and a cyclic amide has been shown .Molecular Structure Analysis
The molecular weight of “1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is 196.1634 .Chemical Reactions Analysis
The chemical reactions involving similar compounds include intramolecular cyclization and nucleophilic substitution .Scientific Research Applications
Organic Electronics
This compound is used in organic electronics as an efficient n-type dopant . When brought onto a Au (111) surface, it anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .
Molecular Machines
The compound has been used to build molecular machines, such as molecular rotors and nanocars . It displays a sequential unidirectional rotational motion through six defined orientations with a probability higher than 95% .
Antileishmanial Activity
Compounds similar to this have shown potent antileishmanial activities . They have been synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Antimalarial Activity
These compounds have also shown promising antimalarial activities . They have been evaluated against Plasmodium berghei infected mice .
Biological Activities
Oxazole derivatives, which this compound is a part of, have shown a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Drug Discovery
This compound could be a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents . It could also be used in the development of new chemical entities in medicinal and pharmaceutical chemistry .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which share a similar heterocyclic structure, are key components to functional molecules used in a variety of applications . They are often deployed in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2,4-dimethyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-17-12-11(13(20)18(2)15(17)21)19-8-10(22-14(19)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMWRLBYPPLKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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